molecular formula C10H11IN2 B14617194 Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide CAS No. 60795-36-0

Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide

Cat. No.: B14617194
CAS No.: 60795-36-0
M. Wt: 286.11 g/mol
InChI Key: BZTDGUJLYXKFJT-UHFFFAOYSA-M
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Description

Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide is a chemical compound that belongs to the class of pyridinium salts. It is characterized by the presence of a pyridinium ring substituted with a methyl group and a pyrrole ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide typically involves the reaction of 1-methyl-4-(1H-pyrrol-1-yl)pyridine with iodine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The pyridinium and pyrrole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide is unique due to its specific iodide ion, which imparts distinct reactivity and properties compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can participate in unique substitution reactions and has different solubility and stability characteristics .

Properties

CAS No.

60795-36-0

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

IUPAC Name

1-methyl-4-pyrrol-1-ylpyridin-1-ium;iodide

InChI

InChI=1S/C10H11N2.HI/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

BZTDGUJLYXKFJT-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)N2C=CC=C2.[I-]

Origin of Product

United States

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